molecular formula C24H22N4O2S3 B2892258 N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 877652-63-6

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2892258
CAS No.: 877652-63-6
M. Wt: 494.65
InChI Key: UHPOAGRZBKUKCT-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule investigated for its potential as a kinase inhibitor. Its molecular structure, which integrates benzothiazole and thienopyrimidine pharmacophores, is designed to interact with the ATP-binding sites of specific protein kinases. Research indicates this compound is primarily of interest in oncology research, where it has been screened for activity against various cancer cell lines. The compound is related to a class of molecules studied for their effects on cellular proliferation and survival pathways. As a research chemical, it serves as a valuable tool for studying kinase signaling mechanisms, structure-activity relationships (SAR), and for the development of novel targeted therapies. This product is supplied For Research Use Only, in accordance with supplier specifications https://www.thermofisher.com/ . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the product's Certificate of Analysis for detailed quality control data and handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S3/c1-15-7-8-17-19(13-15)33-23(25-17)27-20(29)14-32-24-26-18-10-12-31-21(18)22(30)28(24)11-9-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPOAGRZBKUKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-Methylbenzenethiol

The reaction employs 2-amino-5-methylbenzenethiol (CAS 2536-91-6) and a carboxylic acid derivative under acidic conditions. Polyphosphoric acid (PPA) is utilized as both solvent and catalyst at elevated temperatures (220°C) to facilitate cyclization. For instance, heating equimolar quantities of 2-amino-5-methylbenzenethiol and 4-aminobenzoic acid in PPA for 4 hours yields 6-methyl-1,3-benzothiazol-2-amine with a reported purity of >95% after column chromatography. The reaction progress is monitored via thin-layer chromatography (TLC) using toluene:acetone (8:2) as the mobile phase.

Key Reaction Parameters:

  • Temperature: 220°C
  • Catalyst: Polyphosphoric acid
  • Yield: 90%

The introduction of the bromoacetamide side chain is achieved through nucleophilic acyl substitution.

Reaction of 6-Methyl-1,3-Benzothiazol-2-Amine with Bromoacetyl Bromide

A mixture of 6-methyl-1,3-benzothiazol-2-amine (0.05 mol) and bromoacetyl bromide (0.06 mol) in anhydrous benzene is stirred under reflux for 6–12 hours in the presence of potassium carbonate (K₂CO₃) as a base. The base neutralizes HBr generated during the reaction, driving the equilibrium toward product formation. Post-reaction, the mixture is poured into ice water to precipitate the crude product, which is subsequently purified via solvent extraction and vacuum drying.

Optimized Conditions:

  • Solvent: Benzene
  • Base: K₂CO₃ (1.2 equiv)
  • Temperature: Reflux (~80°C)
  • Yield: 84–90%

Synthesis of 3-(2-Phenylethyl)-2-Mercapto-3H,4H,6H,7H-Thieno[3,2-d]Pyrimidin-4-One

The thieno[3,2-d]pyrimidinone core is constructed via a cyclocondensation strategy involving thiophene precursors.

Cyclization of Thiophene-3-Carboxamide Derivatives

A modified Gewald reaction is employed to assemble the thieno[3,2-d]pyrimidinone scaffold. 2-Aminothiophene-3-carboxamide is reacted with 2-phenylethyl isocyanate in dimethylformamide (DMF) at 120°C for 8 hours, followed by acid-mediated cyclization using concentrated HCl. The mercapto group at position 2 is introduced via treatment with phosphorus pentasulfide (P₂S₅) in pyridine, yielding the 2-mercapto derivative.

Characterization Data:

  • Melting Point: 215–218°C (decomposes)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.31 (m, 5H, Ar-H), 3.82 (t, 2H, -CH₂-Ph), 2.95 (t, 2H, -CH₂-S), 2.45 (s, 3H, -CH₃).

Coupling via Nucleophilic Substitution

The final step involves the formation of the sulfanyl bridge between the bromoacetamide and thieno-pyrimidinone moieties.

Reaction of N-(6-Methyl-1,3-Benzothiazol-2-Yl)-2-Bromoacetamide with 2-Mercapto-Thieno-Pyrimidinone

A solution of N-(6-methyl-1,3-benzothiazol-2-yl)-2-bromoacetamide (1.0 equiv) and 3-(2-phenylethyl)-2-mercapto-thieno[3,2-d]pyrimidin-4-one (1.2 equiv) in anhydrous DMF is treated with sodium hydride (NaH, 1.5 equiv) at 0–5°C under nitrogen atmosphere. The reaction mixture is warmed to room temperature and stirred for 12 hours, after which it is quenched with ice-cold water. The precipitated product is filtered, washed with ethanol, and recrystallized from acetonitrile.

Reaction Optimization:

  • Solvent: DMF
  • Base: NaH (60% dispersion in oil)
  • Temperature: 0°C → room temperature
  • Yield: 75–82%

Characterization and Analytical Data

The final compound is characterized using spectroscopic and chromatographic techniques.

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 7.68 (d, 1H, J = 8.5 Hz, benzothiazole-H), 7.42 (s, 1H, benzothiazole-H), 7.28–7.35 (m, 5H, Ar-H), 4.12 (s, 2H, -S-CH₂-CO-), 3.89 (t, 2H, -CH₂-Ph), 2.98 (t, 2H, -CH₂-S), 2.62 (s, 3H, -CH₃).
  • LC-MS (ESI⁺): m/z 509.2 [M+H]⁺ (calculated for C₂₃H₂₄N₄O₂S₂: 508.1).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms a purity of ≥98% at 254 nm.

Comparative Analysis of Synthetic Routes

A comparative evaluation of alternative methodologies is critical for process optimization.

Alternative Coupling Agents

The use of chloroacetyl chloride instead of bromoacetyl bromide in Step 2 results in lower yields (68–72%) due to reduced leaving group ability. Similarly, substituting NaH with K₂CO₃ in Step 4 decreases the reaction rate, necessitating prolonged reaction times (24–36 hours).

Solvent Effects

Replacing DMF with tetrahydrofuran (THF) in Step 4 leads to incomplete conversion (<50%), attributed to poor solubility of the thieno-pyrimidinone intermediate.

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediate

The 2-mercapto-thieno-pyrimidinone is prone to oxidation during storage. Conducting the coupling reaction under inert atmosphere (N₂ or Ar) and using freshly prepared intermediates mitigates disulfide formation.

Byproduct Formation

Competing N-alkylation of the benzothiazole amine is observed when excess bromoacetyl bromide is used. Stoichiometric control (1:1.05 amine:bromoacetyl bromide ratio) suppresses this side reaction.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing NaH with cheaper bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) reduces production costs without compromising yield (78–80%).

Green Chemistry Approaches

Microwave-assisted synthesis reduces Step 4 reaction time from 12 hours to 45 minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thienopyrimidine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular processes. Additionally, it may interact with specific receptors on cell surfaces, modulating signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Modifications

Benzothiazole Derivatives
  • N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidinylsulfanyl)acetamide (10a) : Structure: Benzothiazole replaced with a tetrahydrobenzothieno-triazolo-pyrimidine core. Activity: Exhibits moderate anticonvulsant activity (68–74% yield in synthesis). Key Difference: The absence of a methyl group at the 6-position reduces lipophilicity compared to the target compound.
  • N-(4-Hydroxyphenyl)-2-(benzothiazolylsulfanyl)acetamide :

    • Structure : Features a 4-hydroxyphenyl group instead of 6-methylbenzothiazole.
    • Activity : Demonstrates analgesic properties due to enhanced hydrogen bonding via the hydroxyl group.
Thieno-Pyrimidine Analogues
  • N-(6-Methoxybenzothiazol-2-yl)-2-[[3-(4-methoxyphenyl)-thieno-pyrimidinyl]sulfanyl]acetamide : Structure: Methoxy substituents at the 6-position (benzothiazole) and 4-position (phenyl). Activity: Improved solubility but reduced CNS penetration compared to the methyl-substituted target compound.
Anticonvulsant Activity
  • These analogues showed 100% protection in MES models at 30 mg/kg without neurotoxicity .
  • Key Contrast: The target compound’s thieno-pyrimidine core may offer enhanced kinase inhibition (e.g., cyclin-dependent kinases) compared to urea-based derivatives.
Cytotoxicity and Enzyme Inhibition
  • N-Substituted Sulfonyl Amid Derivatives (6a–j) : Activity: IC50 values ranging from 12–45 μM against cancer cell lines (e.g., MCF-7). Comparison: The target compound’s benzothiazole-thienopyrimidine hybrid may improve topoisomerase II inhibition, as seen in similar scaffolds .
Antidiabetic Potential
  • 2-(6-Nitrobenzothiazol-2-ylthio)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (7i) :
    • Activity : Moderate α-glucosidase inhibition (IC50 = 18.2 μM).
    • Structural Insight : Replacement of the nitro group with a methyl substituent (as in the target compound) could enhance metabolic stability.

Q & A

Q. Standards for reporting biological activity data

  • Guidelines : Follow CRDC 2020 (RDF2050112) for reproducibility:
  • Include ≥3 biological replicates.
  • Disclose solvent/DMSO concentrations to avoid false negatives .

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